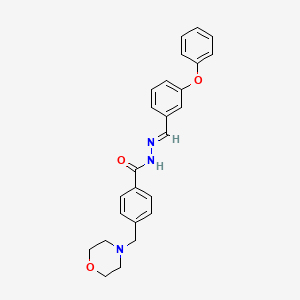

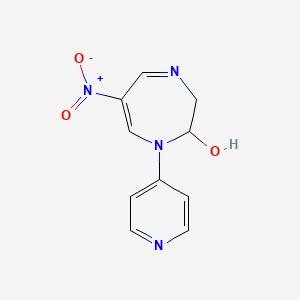

![molecular formula C20H24N4O3 B5571412 2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, Chhabria et al. (2007) described a process involving cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution with substituted aromatic amine or phenoxide, to achieve compounds with significant biological potential (Chhabria et al., 2007).

Molecular Structure Analysis

Jayarajan et al. (2019) conducted experimental and computational studies on similar pyrimidine derivatives, providing insights into their molecular structure through techniques such as FT-IR, NMR, and X-ray diffraction. These studies also investigated non-linear optical properties and molecular docking, revealing significant interactions at the molecular level (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are often explored through their synthesis pathways and biological evaluations. For example, the construction of polyfunctionalized spiro compounds through domino [2+2+2] cycloaddition reactions, as detailed by Liu et al. (2021), highlights the versatility and reactivity of these compounds (Liu et al., 2021).

Physical Properties Analysis

The analysis of physical properties is crucial for understanding the stability and applicability of chemical compounds. Studies such as those by Xia et al. (2006) on novel homo- and copolyimides containing pyrimidine units reveal important physical properties like thermal stability and mechanical strength (Xia et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are closely linked to their synthesis and molecular structure. Investigations into their reactivity, such as the work by Rao et al. (2016) on the synthesis of N-protected amino acid-ASUD esters using a new reagent, shed light on the chemical versatility and potential applications of these compounds (Rao et al., 2016).

Applications De Recherche Scientifique

Antibacterial Agents Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antibacterial activities. For instance, pyridonecarboxylic acids and their derivatives have demonstrated significant antibacterial efficacy, underlining the potential of such compounds in developing new antibacterial agents. This includes the synthesis and evaluation of various analogs for in vitro and in vivo antibacterial screenings, highlighting the importance of structural modifications in enhancing antibacterial activity (Egawa et al., 1984).

Anticancer Activity Another critical application area is in anticancer research, where related pyrimidine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression. For example, dual Src/Abl kinase inhibitors have shown potent antitumor activity in preclinical assays, suggesting their utility in oncology (Lombardo et al., 2004). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Agents The analgesic and anti-inflammatory properties of related compounds have also been explored, with some derivatives showing potency exceeding that of standard drugs. This research area highlights the potential of spiropyrimidine derivatives in developing new pain management and anti-inflammatory therapies (Chhabria et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-phenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c21-19-22-13-16(17(24-19)14-4-2-1-3-5-14)18(25)23-15-6-9-27-20(12-15)7-10-26-11-8-20/h1-5,13,15H,6-12H2,(H,23,25)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRGORRVQOAQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NC(=O)C3=CN=C(N=C3C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

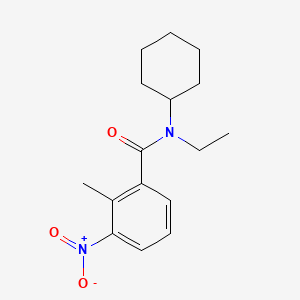

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

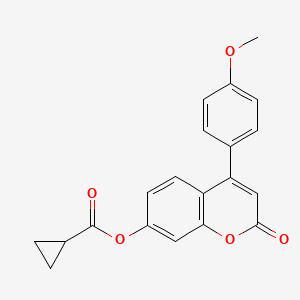

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

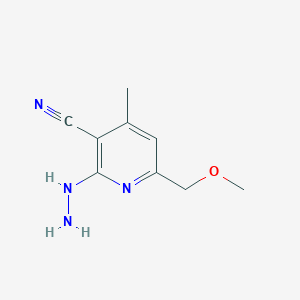

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)